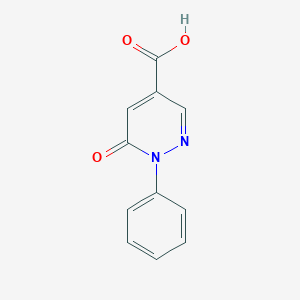

6-Oxo-1-phenylpyridazine-4-carboxylic acid

Description

Contextualizing Pyridazinone Heterocycles within Nitrogen-Containing Aromatic Systems

Nitrogen-containing heterocycles are fundamental building blocks in organic chemistry and are integral to the structure of many natural products and synthetic compounds. openmedicinalchemistryjournal.commdpi.com These cyclic compounds, where one or more carbon atoms in the ring are replaced by a nitrogen atom, are broadly classified based on ring size and the number of heteroatoms. openmedicinalchemistryjournal.com Six-membered rings with two nitrogen atoms include pyridazine, pyrimidine, and pyrazine. ekb.eg

Pyridazinone is a derivative of pyridazine, characterized by the presence of a carbonyl group. sarpublication.com Specifically, it is an oxo-pyridazine that predominantly exists in the more stable oxo form rather than its hydroxyl tautomer. ekb.eg The unique electronic and coordination properties conferred by the nitrogen atoms, along with their hydrogen-bonding affinity, contribute to the diverse physicochemical properties and biological activities of these heterocycles. mdpi.com The presence of the pyridazinone scaffold often imparts significant pharmacological properties to a molecule.

Significance of the Pyridazinone Scaffold in Organic and Medicinal Chemistry Research

The pyridazinone scaffold is considered a "privileged structure" and a versatile pharmacophore in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. nih.gov The ease of synthesis and functionalization of the pyridazinone ring makes it an attractive starting point for the design and development of novel therapeutic agents. sarpublication.com

Researchers have extensively explored pyridazinone derivatives for a wide array of pharmacological applications. researchgate.net The inherent biological activity of this scaffold has led to the development of drugs for various conditions. ekb.eg The versatility of the pyridazinone nucleus allows for structural modifications that can modulate its biological effects, making it a focal point of ongoing research in drug discovery. nih.gov

The following table summarizes the diverse biological activities associated with the pyridazinone scaffold:

| Biological Activity | Description |

| Anti-inflammatory & Analgesic | Derivatives have shown potential in reducing inflammation and pain. ekb.eg |

| Cardiotonic | Certain pyridazinones act as phosphodiesterase III (PDE III) inhibitors, useful in managing heart failure. ekb.eg |

| Antihypertensive & Vasorelaxant | Some compounds exhibit properties that lower blood pressure and relax blood vessels. ekb.eg |

| Antiplatelet | Pyridazinone derivatives have been investigated for their ability to inhibit platelet aggregation. researchgate.net |

| Anticancer | The scaffold has been incorporated into molecules with potential antitumor activity. ekb.eg |

| Antibacterial | Research has demonstrated the antibacterial potential of certain pyridazinone analogues. nih.gov |

| Anticonvulsant & Antidepressant | The pyridazinone nucleus is present in compounds with activity in the central nervous system. researchgate.net |

Overview of Research Trends Pertaining to 6-Oxo-1-phenylpyridazine-4-carboxylic Acid and Analogues

Research concerning this compound and its analogues has primarily focused on their synthesis and the evaluation of their potential biological activities. The synthesis of such compounds often involves the condensation of ketoacids or their esters with hydrazine (B178648) derivatives. ekb.eg

Studies have explored the synthesis of various 1-aryl-1,4-dihydro-4-oxo-6-methyl pyridazine-3-carboxylic acids as potential antibacterial agents. nih.gov These investigations have demonstrated that certain analogues exhibit interesting in vitro antibacterial activity against both gram-positive and gram-negative organisms. nih.gov The general approach involves creating a library of derivatives and screening them for specific biological targets. For instance, derivatives of 1-phenyl-pyrazole-4-carboxylic acid have been synthesized and evaluated as potent xanthine (B1682287) oxidoreductase inhibitors for the treatment of hyperuricemia. nih.gov

The following table lists some of the key research areas for this class of compounds:

| Research Area | Focus |

| Synthesis | Development of efficient and novel synthetic routes to create diverse analogues. nih.govniscpr.res.in |

| Antibacterial Activity | Evaluation of pyridazine-3-carboxylic acid analogues as potential antibacterial agents. nih.gov |

| Enzyme Inhibition | Investigation of derivatives as inhibitors of specific enzymes, such as xanthine oxidoreductase. nih.govnih.gov |

| Structure-Activity Relationship (SAR) | Studies to understand how chemical structure influences biological activity to design more potent compounds. nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-oxo-1-phenylpyridazine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-10-6-8(11(15)16)7-12-13(10)9-4-2-1-3-5-9/h1-7H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHSBRULRPYDCDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 6 Oxo 1 Phenylpyridazine 4 Carboxylic Acid Systems

Electrophilic and Nucleophilic Substitution Reactions on the Pyridazinone Ring

The pyridazinone ring, like other azines such as pyridine, is characterized as a π-deficient system. This electron deficiency arises from the presence of two electronegative nitrogen atoms, which withdraw electron density from the ring carbons. Consequently, the ring is generally deactivated towards electrophilic aromatic substitution. researchgate.net Such reactions, if they occur, typically require harsh conditions and the presence of activating groups on the ring. researchgate.net The favored positions for electrophilic attack on a generic pyridine ring are positions 3 and 5, as the reaction intermediates are more stable compared to attack at positions 2, 4, or 6. quimicaorganica.org

Conversely, the electron-deficient nature of the pyridazinone core makes it more susceptible to nucleophilic substitution reactions. wur.nl Halogenated pyridazines, for example, are known to undergo nucleophilic substitution, where a halogen atom is displaced by a nucleophile. wur.nl Another common reaction involves the deprotonation of an N-H bond under basic conditions, followed by reaction with an electrophile. This is exemplified by the coupling of 6-(p-tolyl)-3(2H)-pyridazinone with brominated compounds in the presence of a base, where the pyridazinone nitrogen acts as a nucleophile. mdpi.com For 6-oxo-1-phenylpyridazine-4-carboxylic acid, nucleophilic attack would be directed towards the carbon atoms of the ring, influenced by the directing effects of the existing substituents.

Influence of Substituent Effects on Electronic Properties and Reaction Pathways

The reactivity of the this compound molecule is significantly modulated by its substituents: the phenyl group at the N1 position, the oxo group at C6, and the carboxylic acid group at C4.

Electron-Withdrawing Effects of the Carboxylic Acid Group: The carboxylic acid group at the C4 position is a strong electron-withdrawing group. This effect further deactivates the pyridazinone ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. Studies on other heterocyclic systems have shown that electron-withdrawing groups like -NO2 can significantly lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), thereby reducing the energy gap and influencing the molecule's electronic properties. mdpi.com

Directing Effects of the Phenyl Group: The phenyl group attached to the N1 nitrogen atom influences the ring's electronic properties and steric accessibility. Its orientation relative to the pyridazinone ring can affect the delocalization of π-electrons. Depending on the reaction conditions, the phenyl group can direct incoming reagents.

The Oxo Group: The C6-oxo group plays a crucial role in the molecule's chemistry, particularly in its tautomeric equilibrium (see section 3.4). It contributes to the electron-deficient character of the ring and influences the acidity of adjacent protons.

The combination of these substituents creates a unique electronic environment that governs the molecule's reaction pathways. For instance, the presence of multiple activating groups is often crucial for the successful introduction of an electrophile onto a pyrimidine ring, a related π-deficient heterocycle. researchgate.net

Stability and Ring Transformation Reactions of the Pyridazinone Core

Table 1: Aromaticity and Stability Indices for a Representative Pyridazinone Compound

| Aromaticity Index | Value | Interpretation |

|---|---|---|

| HOMA (Harmonic Oscillator Model of Aromaticity) | 0.0924 | Indicates low aromatic character (value for benzene is 1). |

| BIRD (Bird Index of Aromaticity) | 52.406 | Measures ring current effects; value suggests some aromaticity. |

| NICSiso(0.5) (Nucleus-Independent Chemical Shift) | -5.15 | Negative value indicates the presence of a diatropic ring current, characteristic of aromatic systems. |

Data derived from a representative pyridazinone structure for illustrative purposes. researchgate.net

Despite its general stability, the pyridazinone core can undergo ring transformation reactions under specific conditions. For example, certain phenyl(4-pyridazinyl)methanols can transform into C-4 substituted pyrazole derivatives at elevated temperatures in the presence of acid. researchgate.net These rearrangements often proceed through well-stabilized carbocation intermediates. researchgate.net Other heterocyclic systems, such as pyridones, have also been shown to undergo ring-opening processes in the presence of acids or binucleophiles. mdpi.com The stability of specific pyridazinone derivatives has been confirmed through molecular dynamics simulations, which show that the molecule can maintain a stable binding pose in complex environments over time. core.ac.ukresearchgate.net

Tautomeric Equilibria and their Impact on Molecular Structure and Reactivity

Pyridazinones bearing an oxo group can exist in tautomeric equilibrium between a keto (amide) form and an enol (hydroxy) form. In the case of this compound, this involves the equilibrium between the 6-oxo form and the 6-hydroxy-1-phenylpyridazine-4-carboxylic acid tautomer.

Figure 1: Tautomeric Equilibrium

It has been widely observed that for pyridazin-3(2H)-ones, the keto form is generally more common and more stable than the corresponding enol (hydroxyl pyridazine) form. nih.gov The position of this equilibrium can be influenced by factors such as the solvent and the electronic nature of other substituents on the ring. mdpi.com For instance, studies on other heterocyclic systems have demonstrated that the relative population of tautomers can be controlled by substituting the ring with strong electron-donating or electron-withdrawing groups. mdpi.com

This tautomeric equilibrium has a profound impact on the molecule's structure and reactivity. The keto form possesses a nucleophilic nitrogen (within the amide functionality), while the enol form has a potentially reactive hydroxyl group and a more aromatic pyridazine ring. The dominant tautomer will dictate the molecule's hydrogen bonding capacity, its potential for further reactions, and its interactions in biological systems. nih.gov

Structural Characterization and Spectroscopic Analysis of 6 Oxo 1 Phenylpyridazine 4 Carboxylic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks. For 6-Oxo-1-phenylpyridazine-4-carboxylic acid, both ¹H and ¹³C NMR spectra provide key insights into the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the pyridazinone ring, the phenyl ring, and the carboxylic acid.

Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated in the downfield region of the spectrum, typically between δ 10.5 and 12.0 ppm. pdx.edu This significant downfield shift is due to the acidic nature of the proton and its involvement in hydrogen bonding. orgchemboulder.com

Phenyl Protons (-C₆H₅): The five protons of the phenyl group will typically appear as multiplets in the aromatic region, approximately between δ 7.2 and 7.8 ppm. The exact chemical shifts and splitting patterns depend on the electronic effects of the pyridazinone ring to which it is attached.

Pyridazinone Ring Protons: The two protons on the pyridazinone ring are expected to appear as distinct signals. The proton at the C5 position and the proton at the C3 position will likely show signals in the aromatic region, with their specific chemical shifts influenced by the adjacent carbonyl and carboxyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. bhu.ac.in

Carbonyl Carbons (C=O): Two signals for the carbonyl carbons are expected. The carbon of the carboxylic acid (-COOH) typically resonates in the range of δ 165–185 ppm. pressbooks.pub The carbonyl carbon within the pyridazinone ring (C6-Oxo) is also expected in a similar downfield region, around δ 164 ppm. rsc.org

Phenyl Carbons (-C₆H₅): The carbons of the phenyl ring will show several signals in the aromatic region, generally between δ 120 and 140 ppm. The carbon atom directly attached to the nitrogen of the pyridazinone ring (ipso-carbon) will have a distinct chemical shift compared to the ortho, meta, and para carbons.

Pyridazinone Ring Carbons: The remaining carbon atoms of the pyridazinone ring will also resonate in the aromatic/olefinic region of the spectrum. For a simple pyridazin-3(2H)-one, the C3, C4, C5, and C6 carbons have been assigned chemical shifts of approximately δ 164.0, 130.5, 134.7, and 139.0 ppm, respectively. rsc.org The substituents in this compound will cause shifts from these base values.

Table 1: Predicted NMR Data for this compound

| ¹H NMR | ||

|---|---|---|

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -COOH | 10.5 - 12.0 | Broad Singlet |

| Pyridazinone-H | ~7.0 - 8.5 | Singlet / Doublet |

| Phenyl-H | ~7.2 - 7.8 | Multiplet |

| ¹³C NMR | ||

| Carbon Type | Predicted Chemical Shift (δ, ppm) | |

| -COOH | 165 - 185 | |

| Pyridazinone C=O | ~160 - 165 | |

| Phenyl & Pyridazinone Carbons | 120 - 150 |

Infrared (IR) Spectroscopy for Carbonyl and Hydroxyl Functional Group Identification

Infrared (IR) spectroscopy is an effective technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

For this compound, the IR spectrum would be dominated by absorptions from the carbonyl and hydroxyl groups.

O-H Stretch (Carboxylic Acid): A very broad and characteristic absorption band is expected in the region of 2500-3300 cm⁻¹. This broadness is a result of strong hydrogen bonding between carboxylic acid molecules, which form dimers in the solid state. libretexts.orgorgchemboulder.com

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band corresponding to the carbonyl group of the carboxylic acid is typically observed between 1700 and 1725 cm⁻¹. vscht.czechemi.com

C=O Stretch (Pyridazinone Amide): The amide carbonyl group within the pyridazinone ring is also expected to show a strong absorption, typically in the range of 1640-1680 cm⁻¹.

C-O Stretch: A stretching vibration for the C-O single bond of the carboxylic acid is expected in the 1210-1320 cm⁻¹ region. orgchemboulder.com

Aromatic C=C Stretches: Medium to weak absorptions from the carbon-carbon double bonds in the phenyl and pyridazinone rings are expected in the 1475-1600 cm⁻¹ region. uc.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid C=O | Stretch | 1700 - 1725 | Strong |

| Pyridazinone C=O | Stretch | 1640 - 1680 | Strong |

| Aromatic C=C | Stretch | 1475 - 1600 | Medium-Weak |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₁₁H₈N₂O₃), the molecular weight is 216.19 g/mol . In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be expected at m/z 216. The stability of the heterocyclic ring system often results in a prominent molecular ion peak. researchgate.net

The fragmentation of the molecular ion can proceed through several pathways, leading to characteristic fragment ions:

Loss of -OH: A peak at m/z 199, corresponding to the loss of a hydroxyl radical from the carboxylic acid group.

Loss of -COOH: A peak at m/z 171, resulting from the cleavage of the entire carboxylic acid group.

Loss of CO₂: Decarboxylation can lead to a fragment ion by losing a neutral CO₂ molecule (44 Da), resulting in a peak at m/z 172.

Phenyl Cation: A prominent peak at m/z 77 is often observed, corresponding to the phenyl cation (C₆H₅⁺).

Pyridazinone Ring Fragmentation: The pyridazinone ring itself can undergo cleavage. For instance, fragmentation of the pyridazine ring can lead to the loss of N₂ or other small neutral molecules. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Formula |

|---|---|---|

| 216 | Molecular Ion [M]⁺ | [C₁₁H₈N₂O₃]⁺ |

| 199 | [M - OH]⁺ | [C₁₁H₇N₂O₂]⁺ |

| 172 | [M - CO₂]⁺ | [C₁₀H₈N₂O]⁺ |

| 171 | [M - COOH]⁺ | [C₁₀H₇N₂O]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

X-ray Diffraction Studies for Precise Solid-State Molecular Conformation and Crystal Packing

X-ray diffraction (XRD) on a single crystal provides the most definitive three-dimensional structural information, including precise bond lengths, bond angles, and torsional angles. mkuniversity.ac.in For this compound, an XRD study would reveal the planarity of the pyridazinone ring and the relative orientation of the phenyl and carboxylic acid substituents.

Key structural features that would be determined include:

Bond Lengths and Angles: Precise measurements would confirm the expected bond lengths, such as the C=O and C-N bonds in the pyridazinone ring and the C=O and C-O bonds in the carboxylic acid group.

Crystal Packing and Intermolecular Interactions: XRD analysis would elucidate how the molecules pack in the crystal lattice. Strong intermolecular hydrogen bonds are expected between the carboxylic acid groups of adjacent molecules, likely forming the characteristic centrosymmetric dimers. nih.gov Pi-pi stacking interactions between the aromatic rings (phenyl and pyridazinone) may also play a significant role in stabilizing the crystal structure.

Table 4: Information Obtainable from X-ray Diffraction Analysis

| Structural Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry elements of the crystal. |

| Bond Lengths | The precise distances between bonded atoms (e.g., C=O, C-N, C-C). |

| Bond Angles | The angles between adjacent chemical bonds. |

| Torsion Angles | The dihedral angles that define the molecular conformation. |

| Intermolecular Interactions | Details of hydrogen bonding, π-π stacking, and other non-covalent forces. |

Compound Index

Computational and Theoretical Investigations on 6 Oxo 1 Phenylpyridazine 4 Carboxylic Acid and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties (e.g., LUMO energy, orbital interactions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and molecular properties of pyridazinone derivatives. asrjetsjournal.org DFT methods are employed to optimize molecular geometries, calculate thermodynamic parameters, and predict spectroscopic properties. asrjetsjournal.orgresearchgate.net

One of the key applications of these calculations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). materialsciencejournal.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. libretexts.orgyoutube.com The HOMO-LUMO energy gap is a crucial indicator of molecular stability and chemical reactivity. rsc.org A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. rsc.org

These calculations reveal how charge transfer occurs within the molecule and can be used to derive various global reactivity descriptors. asrjetsjournal.orgrsc.org Natural Bond Orbital (NBO) analysis is another powerful technique used alongside DFT to understand intramolecular charge transfer, hyper-conjugation interactions, and the delocalization of electron density, all of which contribute to molecular stability. researchgate.netrsc.orgresearchgate.net For instance, studies on related heterocyclic compounds have used NBO analysis to characterize the nature of hydrogen bonding interactions. researchgate.net The interaction between electron donor and acceptor orbitals, quantified by hyperconjugative interaction energy E(2), reveals the intensity of these intramolecular interactions. rsc.org

Molecular Electrostatic Potential (MEP) maps, generated from DFT calculations, visualize the electron density distribution around the molecule. asrjetsjournal.orgnih.gov These maps are invaluable for identifying electrophilic (electron-poor, often colored blue) and nucleophilic (electron-rich, often colored red) sites, thereby predicting how the molecule will interact with other chemical species. nih.gov

| Parameter | Description | Relevance to Pyridazinone Derivatives |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Determines the molecule's potential to act as a nucleophile or undergo oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Indicates the molecule's susceptibility to nucleophilic attack and its potential as an electrophile. wuxibiology.com |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. rsc.org |

| NBO Analysis | Analyzes charge transfer, hybridization, and electron delocalization. | Elucidates stabilizing intramolecular interactions, such as hyperconjugation and hydrogen bonding. researchgate.netrsc.org |

| MEP Map | Visualizes electrostatic potential on the molecular surface. | Identifies reactive sites for electrophilic and nucleophilic attacks. nih.gov |

Conformational Analysis and Potential Energy Surfaces of Substituted Pyridazinones

Conformational analysis is crucial for understanding the three-dimensional structure of substituted pyridazinones, which in turn dictates their physical properties and biological activity. The flexibility of substituents on the pyridazinone ring allows the molecule to adopt various spatial arrangements, or conformations. Computational methods are used to determine the relative energies of these conformers and identify the most stable (lowest energy) structures. beilstein-journals.org

The Potential Energy Surface (PES) is a multidimensional map that represents the energy of a molecule as a function of its geometry (e.g., bond lengths, bond angles, and torsion angles). longdom.org For a complex molecule like a substituted pyridazinone, the PES can be exceedingly complex. longdom.org By exploring the PES, chemists can identify stable conformations, which correspond to minima on the surface, and transition states for conformational changes, which are represented by saddle points. longdom.org This analysis is vital for predicting the most likely shapes a molecule will adopt in different environments and how it might change its shape to bind to a biological target. longdom.org For example, DFT calculations have been used to confirm that certain halogenated pyran analogues preferentially adopt a specific chair-like conformation. beilstein-journals.org

| Computational Method | Application in Conformational Analysis | Insights Gained |

| DFT Calculations | Geometry optimization of different conformers. | Provides accurate structures and relative energies of stable conformations. beilstein-journals.org |

| NMR Spectroscopy | Comparison of calculated and experimental coupling constants. | Validates the predicted solution-state conformations. beilstein-journals.org |

| PES Scanning | Systematically changing geometric parameters (e.g., dihedral angles) and calculating energy. | Maps the energy landscape, identifying energy barriers between conformers and the most favorable structures. longdom.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Correlating Molecular Structure with Chemical Reactivity or Biological Potential

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. ijpsr.com QSAR models are developed by calculating various molecular descriptors for a set of molecules and then using statistical methods to find an equation that relates these descriptors to an observed activity. nih.gov

For pyridazinone derivatives, QSAR studies have been instrumental in understanding the structural requirements for various pharmacological effects, such as anti-inflammatory or phosphodiesterase 3A (PDE3A) inhibitory activities. nih.govnih.gov These models can help predict the activity of newly designed compounds before they are synthesized, saving time and resources. nih.govresearchgate.net

The process involves generating a wide range of descriptors that quantify different aspects of the molecular structure, including:

2D Descriptors: Based on the 2D representation of the molecule (e.g., molecular weight, atom counts, topological indices). nih.gov

3D Descriptors: Derived from the 3D conformation of the molecule (e.g., molecular shape, volume, surface area). nih.gov

Physicochemical Descriptors: Properties like lipophilicity (logP), molar refractivity, and electronic parameters. nih.gov

Once the descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms are used to build the predictive model. nih.gov The resulting QSAR models, once validated, can highlight which structural features are most important for the desired activity. nih.gov For example, a 3D-QSAR study on PDE3A inhibitors revealed that steric and hydrophobic fields were key descriptors for describing inhibitory activity. nih.gov

| QSAR Component | Description | Example Application for Pyridazinones |

| Molecular Descriptors | Numerical values representing the chemical and physical properties of a molecule. nih.gov | Atom pair descriptors and physicochemical ADME parameters used to model anti-inflammatory activity. nih.gov |

| Statistical Model | A mathematical equation linking descriptors to biological activity. | A field-based 3D-QSAR method was used to describe the structure-activity relationship of PDE3A inhibitors. nih.gov |

| Model Validation | Process of assessing the robustness and predictive power of the QSAR model. | Internal and external validation techniques ensure the model is statistically significant and predictive. nih.govresearchgate.net |

| Interpretation | Analyzing the model to understand which structural features enhance or diminish activity. | QSAR models can indicate that steric bulk or hydrophobicity in certain regions of the molecule is beneficial for activity. nih.gov |

In Silico Molecular Docking Simulations for Investigating Ligand-Target Recognition and Binding Interactions

Molecular docking is a powerful computational simulation technique used to predict the preferred orientation of one molecule (the ligand, such as a pyridazinone derivative) when bound to a second molecule (the receptor, typically a protein or enzyme) to form a stable complex. mdpi.comresearchgate.net This method is fundamental in drug discovery for understanding how a potential drug molecule interacts with its biological target at the atomic level. researchgate.netiosrjournals.org

The process involves placing the ligand in the binding site of the receptor and sampling a large number of possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. nih.gov

For derivatives of 6-oxo-1-phenylpyridazine-4-carboxylic acid, molecular docking studies can provide critical insights into their mechanism of action. For example, docking simulations have been used to:

Identify key amino acid residues in the active site of an enzyme that form hydrogen bonds or hydrophobic interactions with the ligand. nih.govresearchgate.net

Explain the different inhibitory activities of a series of compounds based on their binding modes. nih.gov

Guide the design of new derivatives with improved binding affinity and selectivity for a specific target. nih.govresearchgate.net

Docking studies on pyridazinone and pyrazolone (B3327878) derivatives as PDE3A inhibitors showed that most compounds adopted similar orientations within the active site, forming hydrogen bonds with catalytic amino acids. nih.gov Similarly, docking has been used to study the binding of novel pyridazinone derivatives to targets like fibroblast growth factor 1 (FGF1) and to evaluate their potential as anticancer agents. researchgate.net The results from these simulations, such as binding energy, provide a rational basis for lead optimization. researchgate.netpensoft.net

| Docking Simulation Aspect | Description | Relevance to Pyridazinone Research |

| Receptor Preparation | Obtaining and preparing the 3D structure of the target protein (e.g., from the Protein Data Bank). researchgate.net | A homology model of PDE3A was developed and used for docking studies of pyridazinone inhibitors. nih.gov |

| Ligand Preparation | Generating a 3D structure of the pyridazinone derivative and assigning correct charges. | Synthesized derivatives of N-carbamoyl-6-oxo-1-phenyl-1, 6-dihydropyridine-3-carboxamide were prepared for docking. researchgate.net |

| Docking Algorithm | Searches for the best binding poses of the ligand within the receptor's active site. | The FlexX docking program was used to study the binding of pyrimidone derivatives to the PPARγ receptor. nih.govresearchgate.net |

| Scoring Function | Estimates the binding free energy (binding affinity) for each pose. | Low binding energy scores for synthesized pyridone derivatives indicated a good affinity toward the FGF1 active pocket. researchgate.net |

| Binding Mode Analysis | Visual inspection of the best-scoring poses to identify key interactions (e.g., H-bonds, hydrophobic contacts). mdpi.com | Docking revealed hydrogen bonds and π-π stacking patterns that supported the potency of certain phosphodiesterase inhibitors. researchgate.net |

Advanced Derivatization and Structural Modification Strategies for Enhanced Functionality

Introduction of Diverse Substituents on the Phenyl Ring and Pyridazinone Core

A primary strategy for functional enhancement involves the targeted introduction of a wide array of substituents onto both the N-1 phenyl ring and the pyridazinone core. This approach allows for the fine-tuning of the molecule's electronic and steric properties, which in turn influences its interaction with biological targets.

Research has demonstrated that the reactivity of the pyridazinone scaffold is a powerful tool for introducing chemical diversity. nih.gov For instance, the 4-carbethoxy functional group can be hydrolyzed to the corresponding carboxylic acid, which is then converted into an acid chloride. This intermediate can be acylated with various amines, such as 1-acetylpiperazine, to generate a series of amide derivatives. semanticscholar.org Similarly, the carbonyl group can be transformed into a thiocarbonyl, further expanding the range of accessible analogues. semanticscholar.org

Alkylation is another key reaction for diversification. The pyridazinone ring can be subjected to alkylation using different benzyl-halides in the presence of a base like potassium carbonate, leading to N-2 substituted derivatives. uniss.it Furthermore, modifications at the C-6 position of the pyridazinone ring can be achieved, for example, by introducing various substituted phenyl groups. uniss.it These substitutions have been explored for their potential to develop selective cannabinoid receptor ligands. uniss.it

A notable derivatization involves the synthesis of pyridazinone-based sulfonamides. Starting with 4-hydrazineylbenzenesulfonamide and reacting it with maleic anhydride, a 4-(3-hydroxy-6-oxopyridazin-1(6H)-yl)benzenesulfonamide intermediate is formed. nih.gov This intermediate can be further modified, for instance, by appending a hydrophobic tail through benzylation of the 3-hydroxyl group, yielding benzyloxy pyridazines. nih.gov These structural adornments are designed to engage with specific regions of target enzymes, such as the hydrophilic half of carbonic anhydrase binding sites. nih.gov

The table below summarizes various substituent modifications on the pyridazinone scaffold.

| Modification Site | Reagents/Conditions | Resulting Substituent/Derivative | Intended Functional Exploration |

| Pyridazinone N-2 | Appropriate benzyl-halide, K2CO3, DMF | N-benzyl groups | Cannabinoid receptor (CB2R) inverse agonists uniss.it |

| Pyridazinone C-3 | Benzylation | Benzyloxy group | Multi-target anti-inflammatory agents nih.gov |

| Pyridazinone C-4 | 1. SOCl2, 2. 1-acetylpiperazine | Acylpiperazine amide | Fatty Acid Binding Protein 4 (FABP4) inhibitors semanticscholar.org |

| Phenyl Ring (at N-1) | Start with 4-hydrazineylbenzenesulfonamide | Sulfonamide group | Carbonic anhydrase and COX-2 inhibition nih.gov |

Development of Combinatorial Libraries for High-Throughput Screening and Structure-Function Exploration

To efficiently explore the vast chemical space made possible by derivatization, chemists often turn to the development of combinatorial libraries. This high-throughput approach allows for the rapid synthesis of a large number of structurally related compounds, which can then be screened for biological activity. This process is instrumental in identifying lead compounds and elucidating structure-activity relationships (SAR).

Solid-phase synthesis is a powerful technique for constructing combinatorial libraries. mdpi.com In a typical workflow, a starting scaffold is attached to a solid support (e.g., a polystyrene resin). mdpi.com The library is then built up through a series of sequential reaction steps. A "split and mix" approach is often employed to maximize diversity. In this strategy, the resin is divided into multiple portions, each portion is reacted with a different building block, and then the portions are recombined. mdpi.com This process can be repeated for several reaction steps, allowing for the generation of thousands of unique compounds in a systematic manner. mdpi.com For example, a four-step sequence involving the loading of an acetyl-bearing moiety, a Claisen condensation, an α-alkylation, and a cyclization can be used to generate a library of over 11,000 pyrazole compounds. mdpi.com This general strategy is adaptable to the pyridazinone scaffold.

The synthesis of a diverse library of 1-phenyl-pyrazole-4-carboxylic acid derivatives serves as a relevant example of this principle in action. nih.gov By systematically varying the substituents on the phenyl ring and other parts of the molecule, a library of compounds was generated and evaluated for inhibitory potency against xanthine (B1682287) oxidoreductase (XOR). nih.gov This approach not only led to the discovery of potent inhibitors but also provided crucial data for SAR analysis, offering insights into how specific structural features influence the compound's binding and activity. nih.gov

The table below outlines a generalized workflow for the development of a combinatorial library for structure-function exploration.

| Step | Description | Key Technique/Concept | Outcome |

| 1. Scaffolding | The core scaffold (e.g., a pyridazinone precursor) is attached to a solid-phase resin. mdpi.com | Solid-Phase Organic Synthesis (SPOS) | Immobilized starting material ready for diversification. |

| 2. Diversification | The resin is subjected to a "split-mix" synthesis, where it is divided and reacted with different sets of building blocks in sequential steps. mdpi.com | Combinatorial Chemistry, Split-and-Mix | A large library of unique compounds, each attached to a resin bead. |

| 3. Cleavage | The final compounds are cleaved from the solid support. | Chemical Cleavage | The library of purified compounds in solution, ready for testing. |

| 4. Screening & Analysis | The library is tested for biological activity using high-throughput screening (HTS) assays. | High-Throughput Screening (HTS) | Identification of "hit" compounds with desired activity. |

| 5. SAR Exploration | The activity data is analyzed in relation to the structural variations within the library. | Structure-Activity Relationship (SAR) | Understanding of which chemical features are critical for biological function. nih.gov |

Exploration of Biological Activities and Molecular Interactions in Vitro Studies

In Vitro Antimicrobial Activity Assessments

Derivatives of the pyridazinone core have been the subject of numerous studies to assess their efficacy against a range of microbial pathogens, including both bacteria and fungi. These in vitro evaluations are critical in identifying potential new antimicrobial agents.

Antibacterial and Antifungal Properties:

Research into fused heterocyclic pyrazolo-pyridazine derivatives has demonstrated their potential as antimicrobial agents. researchgate.netnih.gov A series of these compounds were synthesized and evaluated against four bacterial and two fungal strains. researchgate.net The results indicated that compounds featuring electron-withdrawing groups, such as chloro or fluoro substituents at the para-position of a phenyl ring, exhibited notable antifungal activity. researchgate.net Specifically, a derivative with a fluorine group was identified as the most active agent against both bacterial and fungal strains. researchgate.net

Another study focused on 6-substituted-phenyl-2-{[(4'-substituted phenyl-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one derivatives. These compounds were tested in vitro against five fungal species: Candida albicans, Trichophyton rubrum, Aspergillus flavus, Aspergillus niger, and Penicillium citrinium. nih.gov The derivative containing a chloro substituent demonstrated the highest activity against all tested fungal species. nih.gov

The general findings from various studies suggest that pyridazine derivatives possess a broad spectrum of pharmacological activities, including antibacterial and antifungal actions. nih.gov The antimicrobial potential of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 1: In Vitro Antifungal Activity of Selected Pyridazinone Derivatives

| Derivative Type | Tested Fungal Species | Key Finding | Reference |

|---|---|---|---|

| 6-substituted phenyl-2-{[(4'-substituted phenyl-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one | C. albicans, T. rubrum, A. flavus, A. niger, P. citrinium | The chloro substituent derivative showed the highest activity against all species. | nih.gov |

| Pyrazolo[3,4-c]pyridazine derivatives | Candida albicans, Cryptococcus neoformans | Compounds with electron-withdrawing groups (e.g., chloro, fluoro) exhibited potent antifungal activity. | researchgate.net |

Evaluation of Enzyme Inhibition Potential in vitro

The pyridazinone nucleus has been identified as a key pharmacophore for inhibiting various enzymes, highlighting its therapeutic potential beyond antimicrobial applications.

Phosphodiesterase (PDE) Inhibitors: A series of 1,4-bis(3-oxo-2,3-dihydropyridazin-6-yl)benzene compounds and related bis(azinone) structures were synthesized and evaluated for their ability to inhibit the low Km, cAMP-selective, cGMP-inhibited phosphodiesterase (PDE III). The most potent compound in this series was identified as 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one, which exhibited an IC50 value of 0.07 µM. The high potency of these bis(azinone) derivatives is attributed to the more extended structure achieving a near-optimal separation of two critical interacting points within the inhibitor molecule.

Carbonic Anhydrase, COX-2, and 5-LOX Inhibition: In a notable study, new 4-(6-oxopyridazin-1-yl)benzenesulfonamides were investigated as multi-target anti-inflammatory agents. These compounds were found to inhibit human carbonic anhydrase (hCA) isoforms, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) enzymes. For instance, the unsubstituted pyridazine derivative 3 was the most potent inhibitor against the hCA I isoform with an inhibition constant (Ki) of 23.5 nM, and it also showed potent inhibition of hCA II and hCA XII with Ki values of 5.3 nM. The same compound also displayed potent activity against the 5-LOX enzyme with an IC50 of 2 µM. This multi-target inhibition presents a promising strategy for developing anti-inflammatory drugs.

Table 2: In Vitro Enzyme Inhibition by Selected Pyridazinone Derivatives

| Derivative Type | Target Enzyme | Inhibitory Activity | Reference |

|---|---|---|---|

| 6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)-phenyl]pyridazin-3(2H)-one | Phosphodiesterase III (PDE III) | IC50 = 0.07 µM | |

| 4-(6-Oxopyridazin-1-yl)benzenesulfonamide (Unsubstituted, Compound 3) | Carbonic Anhydrase I (hCA I) | Ki = 23.5 nM | |

| 4-(6-Oxopyridazin-1-yl)benzenesulfonamide (Unsubstituted, Compound 3) | Carbonic Anhydrase II (hCA II) | Ki = 5.3 nM | |

| 4-(6-Oxopyridazin-1-yl)benzenesulfonamide (Unsubstituted, Compound 3) | Carbonic Anhydrase XII (hCA XII) | Ki = 5.3 nM | |

| 3-hydroxy-6-oxopyridazine (Compound 3) | 5-Lipoxygenase (5-LOX) | IC50 = 2 µM |

Glycosidase, Neuraminidase, and Fibroblast Growth Factor Inhibitors: While the pyridazinone scaffold has shown potent inhibition against the enzymes mentioned above, literature searches did not yield specific in vitro studies evaluating 6-Oxo-1-phenylpyridazine-4-carboxylic acid or its direct derivatives as inhibitors of glycosidases or neuraminidases. Similarly, while fibroblast growth factor receptors (FGFRs) are important targets in drug discovery, specific inhibitory data for this particular compound class against FGFRs were not found in the reviewed literature.

Receptor Binding Studies and Mechanistic Insights at the Molecular Level

Understanding how these compounds interact with their biological targets at a molecular level is crucial for rational drug design. For pyridazinone derivatives, mechanistic insights have been gained through a combination of kinetic studies and computational modeling.

In the case of 4-(6-oxopyridazin-1-yl)benzenesulfonamides, molecular modeling has provided insights into their binding with carbonic anhydrase. The sulfonamide group is a crucial element for CA inhibitory action, anchoring the inhibitor to the zinc ion in the enzyme's active site. The pyridazinone scaffold and its various substituents can then form additional interactions with hydrophilic and hydrophobic pockets within the binding site, influencing potency and selectivity across different CA isoforms.

Similarly, for 1-phenyl-pyrazole-4-carboxylic acid derivatives, which share structural similarities, a computer molecular docking study was performed to understand their binding mode to xanthine (B1682287) oxidoreductase. This type of analysis helps to rationalize the observed structure-activity relationships and guides the design of more potent inhibitors.

Structure-Activity Relationship (SAR) Studies Correlating Molecular Modifications with In Vitro Biological Response

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing a roadmap for optimizing the biological activity of a lead compound. For pyridazinone derivatives, several key SAR trends have been established through in vitro testing.

For Antimicrobial Activity: In the study of antifungal 1,2,4-triazole-pyridazinone derivatives, it was observed that the presence of two electronegative chloro groups enhanced the antifungal activity. nih.gov Conversely, increasing the bulkiness of the group or adding an aromatic group on the benzene ring led to a decrease in activity. nih.gov This suggests that both electronic effects and steric factors play a significant role in the antifungal potency of these molecules.

For Enzyme Inhibition: The SAR for PDE III inhibitors from the bis(azinone) series revealed that a methyl group at the 5-position of the dihydropyridazinone ring leads to enhanced potency. The most significant factor for the generally higher potency of this series, however, was the more extended molecular structure, which allowed for a better spatial arrangement of key interacting moieties.

For the multi-target 4-(6-oxopyridazin-1-yl)benzenesulfonamides, SAR analysis showed that appending a hydrophobic tail via benzylation of the 3-hydroxyl group of the pyridazinone scaffold, or adorning the structure with a polar sulfonate functionality, could modulate the inhibitory activity against different CA isoforms, COX-2, and 5-LOX. For example, pyridazine sulphonates were found to be the best COX-2 inhibitors in the study. This demonstrates how targeted modifications to the core structure can fine-tune the compound's activity and selectivity profile.

Applications in Non Biological Scientific Domains

Role in Materials Science and Engineering

The electronic and structural properties of 6-Oxo-1-phenylpyridazine-4-carboxylic acid make it a candidate for investigation in the development of advanced materials.

Organic Semiconductors and Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

While research into pyridazine derivatives for organic electronics is an active area, specific data on the application of this compound in organic semiconductors or OLEDs is not extensively documented in publicly available literature. The inherent properties of the pyridazine ring, such as its electron-deficient nature, suggest potential for use as an electron-transporting or emissive material. However, detailed studies and performance data for this specific compound in OLED devices are yet to be widely reported.

Nonlinear Optical (NLO) and Photovoltaic Materials

The potential of pyridazine derivatives in nonlinear optical (NLO) and photovoltaic applications is an emerging area of interest. The combination of an electron-withdrawing pyridazinone ring and a phenyl group in this compound could, in principle, lead to a molecular dipole moment and charge-transfer characteristics that are favorable for NLO properties. Similarly, its structure could be relevant for creating materials for photovoltaic applications, potentially as a component in dye-sensitized solar cells or organic photovoltaics. However, specific experimental or theoretical studies quantifying the NLO properties or photovoltaic efficiency of this compound are not readily found in the current body of scientific literature.

Utilization as Ligands in Coordination Chemistry and Heterogeneous Catalysis

The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxyl and oxo groups in this compound present multiple coordination sites for metal ions. This structural feature makes it a promising ligand for the synthesis of coordination polymers and metal-organic frameworks (MOFs). Such coordination complexes can exhibit interesting magnetic, luminescent, or porous properties. In the realm of heterogeneous catalysis, immobilizing metal complexes of this ligand onto solid supports could yield catalysts with enhanced stability and recyclability. While the coordination chemistry of pyridazine and carboxylic acid derivatives is well-established, specific studies detailing the synthesis, structure, and catalytic activity of coordination complexes involving this compound as a ligand are limited.

Building Blocks in Advanced Organic Synthesis and Supramolecular Chemistry

In the field of organic synthesis, this compound can serve as a versatile building block for the construction of more complex heterocyclic systems. The carboxylic acid group can be readily converted into other functional groups, and the pyridazinone ring can undergo various chemical transformations.

In supramolecular chemistry, the hydrogen bonding capabilities of the carboxylic acid and the potential for π-π stacking interactions involving the phenyl and pyridazine rings make this molecule a candidate for the design of self-assembling systems. These non-covalent interactions can lead to the formation of well-ordered supramolecular architectures such as gels, liquid crystals, or molecular networks. However, specific examples of the use of this compound in the construction of such supramolecular assemblies are not widely reported in the literature.

Future Research Directions and Unaddressed Challenges

Development of Novel and Sustainable Synthetic Methodologies for Pyridazinone Systems

A primary challenge in the synthesis of pyridazinone derivatives is the reliance on conventional methods that often involve extended heating times, environmental pollution from excessive solvent use, and complex apparatus. ekb.eg The future of pyridazinone synthesis lies in the adoption of green chemistry principles to create more efficient and environmentally benign processes. ekb.eg

Key research avenues include:

Microwave and Ultrasound Irradiation: These techniques offer rapid and efficient heating, significantly reducing reaction times and often improving yields compared to conventional refluxing methods. scispace.com Research has demonstrated the successful use of microwave and ultrasound in producing pyridazinone derivatives with excellent yields. scispace.com

Mechanochemistry (Grinding): Solvent-free or low-solvent grinding methods represent a highly sustainable approach, minimizing waste and energy consumption. ekb.eg Efficient synthesis of pyridazinone derivatives has been achieved using simple grinding in a mortar, highlighting a move towards more eco-friendly production. ekb.egresearchgate.net

One-Pot and Multicomponent Reactions: Designing synthetic pathways where multiple reaction steps are performed in a single reactor without isolating intermediates streamlines the process, saves resources, and reduces waste. ekb.egekb.eg Ultrasound-promoted multicomponent synthesis has been reported as a successful strategy for creating pyridazinone systems. scispace.com

Eco-Friendly Catalysts and Solvents: A significant challenge is replacing hazardous solvents and catalysts with greener alternatives. Future work will focus on developing reactions in water or bio-based solvents and utilizing recyclable or biodegradable catalysts.

Table 1: Comparison of Synthetic Methodologies for Pyridazinone Systems

| Methodology | Conventional Heating | Green Chemistry Approaches (Microwave, Ultrasound, Grinding) |

|---|---|---|

| Reaction Time | Often several hours to days ekb.eg | Minutes to a few hours scispace.com |

| Energy Consumption | High, due to prolonged heating | Generally lower and more targeted |

| Solvent Use | Often requires large volumes of volatile/toxic organic solvents ekb.eg | Minimal or no solvent required (grinding), or use of safer solvents scispace.com |

| Yields | Variable, can be moderate | Often high to excellent scispace.comekb.eg |

| Waste Generation | Higher due to solvent use and purification steps | Significantly reduced ekb.eg |

| Environmental Impact | Higher potential for pollution ekb.eg | Lower environmental footprint |

Advanced Spectroscopic Techniques for Real-time Mechanistic Studies of Reactions

A fundamental challenge in developing new synthetic routes is the difficulty in understanding complex reaction mechanisms, particularly in identifying transient intermediates and determining kinetics. irma-international.orgresearchgate.net Traditional methods often rely on isolating products after the reaction is complete, offering little insight into the transformation pathway. The future lies in the application of in situ spectroscopic techniques for real-time monitoring. nih.gov

Key techniques for future investigation include:

In Situ Fourier Transform Infrared (FTIR) Spectroscopy: This powerful technique allows researchers to monitor reactions as they happen by tracking the concentration changes of key functional groups. youtube.com By inserting a probe directly into the reactor, one can obtain real-time data on reactant consumption, product formation, and the appearance of transient intermediates, which is crucial for optimizing reaction conditions. youtube.comxjtu.edu.cn FTIR is a valuable tool for investigating the presence and availability of active sites, which is critical for applications in catalysis. nih.gov

In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules in solution. irma-international.org Real-time NMR monitoring can elucidate complex reaction pathways and identify unexpected intermediates or side products, offering a comprehensive understanding of the mechanism.

Raman Spectroscopy: As a complementary technique to FTIR, Raman spectroscopy is particularly adept at monitoring reactions in aqueous media and for molecules with symmetric bonds that are weak in IR absorption.

Table 2: Advanced Spectroscopic Techniques for Mechanistic Analysis

| Spectroscopic Technique | Information Provided | Application in Pyridazinone Synthesis |

|---|---|---|

| ***In Situ* FTIR** | Real-time tracking of functional group changes; reaction kinetics. youtube.com | Monitoring carbonyl and C-N bond formation to optimize cyclization conditions. |

| ***In Situ* NMR** | Detailed structural elucidation of reactants, intermediates, and products. irma-international.org | Identifying transient species and determining reaction pathways. |

| Raman Spectroscopy | Vibrational mode information, excellent for aqueous systems. | Studying reactions in green solvents like water. |

| Mass Spectrometry | Identification of intermediates and products by mass-to-charge ratio. researchgate.net | Confirming the formation of desired pyridazinone structures and byproducts. |

Multi-Scale Computational Modeling for Predicting Complex Molecular and Material Behaviors

Synthesizing and testing every possible derivative of a scaffold like 6-Oxo-1-phenylpyridazine-4-carboxylic acid is impractical. A significant challenge is to rationally design molecules with desired properties before committing to laboratory synthesis. pharmacophorejournal.com Multi-scale computational modeling is an indispensable tool to address this, enabling the prediction of molecular behavior from the electronic to the macroscopic level.

Future research will increasingly rely on:

Molecular Docking: These simulations predict how a molecule like a pyridazinone derivative might bind to a biological target, such as an enzyme or receptor. nih.govnih.gov This is crucial for designing new drugs and understanding their mechanism of action. nih.gov Docking studies have been successfully used to guide the development of pyridazinone-based inhibitors for various enzymes. nih.govnih.gov

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.comnih.gov This can help predict reaction outcomes and understand the physicochemical properties of new pyridazinone compounds.

ADMET Prediction: In silico tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) of drug candidates are vital. mdpi.commdpi.com Predicting these properties early can help prioritize which molecules to synthesize, saving significant time and resources. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM): For complex systems, such as an enzyme active site, QM/MM methods provide a high level of accuracy by treating the most important region with quantum mechanics and the surrounding environment with classical molecular mechanics.

Table 3: Computational Methods in Pyridazinone Research

| Computational Method | Primary Application | Predicted Properties |

|---|---|---|

| Molecular Docking | Drug design, mechanism of action studies. nih.gov | Binding affinity, binding mode, structure-activity relationships (SAR). eurekalert.org |

| DFT Calculations | Understanding molecular structure and reactivity. mdpi.com | Geometric parameters, electronic properties, reaction energies. mdpi.com |

| ADMET Simulation | Pharmacokinetic and toxicity profiling. mdpi.com | Bioavailability, permeability, potential toxicity. nih.gov |

| Molecular Dynamics | Simulating the dynamic behavior of molecules over time. | Conformational changes, stability of ligand-protein complexes. |

Exploration of New Application Avenues in Emerging Technologies and Scientific Disciplines

While pyridazinones are well-established in pharmaceuticals and agrochemicals, a continuing challenge is to explore their full potential in other scientific disciplines. scispace.comscholarsresearchlibrary.com The unique chemical structure of the pyridazinone ring suggests that derivatives like this compound could be adapted for novel functions in emerging technologies.

Promising areas for future exploration include:

Materials Science: The rigid, aromatic nature of the pyridazinone core makes it a candidate for incorporation into novel polymers, organic frameworks, or functional dyes. Research could focus on synthesizing pyridazinone-based materials with specific optical, thermal, or electronic properties.

Dual-Function Therapeutics: There is a growing interest in developing single chemical entities that can treat multiple aspects of a disease or co-occurring conditions. Pyridazinone derivatives have been investigated as potential dual antimicrobial and anticancer agents, a research avenue that merits further exploration. nih.gov

Chemical Biology: Pyridazinone scaffolds could be functionalized to create molecular probes for imaging or studying specific biological processes. Their ability to interact with various biological targets makes them suitable starting points for developing new research tools.

Neuroprotective Agents: Some pyridazinone derivatives have shown potential neuroprotective effects, presenting an opportunity to develop novel therapeutics for neurodegenerative diseases. researchgate.net

Table 4: Established vs. Emerging Applications of the Pyridazinone Scaffold

| Application Area | Established Uses | Potential Emerging Uses |

|---|---|---|

| Medicine | Anti-inflammatory, anticancer, antimicrobial, antihypertensive agents. scispace.comeurekalert.orgnih.gov | Dual-function therapeutics, neuroprotective agents, enzyme-specific inhibitors. nih.govnih.gov |

| Agriculture | Insecticides, herbicides, fungicides. scispace.comscholarsresearchlibrary.com | Advanced plant growth regulators, next-generation pesticides with novel modes of action. |

| Technology | Limited | Functional materials, components in organic electronics, chemical sensors, molecular probes. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Oxo-1-phenylpyridazine-4-carboxylic acid, and what methodological considerations are critical for success?

- Answer : A typical synthesis involves condensation of phenylhydrazine derivatives with keto-acid precursors, followed by cyclization under acidic or basic conditions. For example, analogous pyridazinone syntheses use catalysts like palladium or copper in solvents such as DMF or toluene to optimize yield and purity . Key considerations include controlling reaction temperature to avoid side products (e.g., over-oxidation) and selecting purification methods (e.g., column chromatography or recrystallization) to isolate the target compound effectively .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aromatic proton environment and carboxylic acid moiety. Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O) stretch (~1700 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation, while elemental analysis verifies purity .

Q. How can researchers assess the compound’s stability under storage conditions?

- Answer : Stability studies should include accelerated degradation tests under varying temperatures, humidity, and light exposure. Monitor changes via HPLC or TLC for decomposition products. Store the compound in airtight containers at –20°C, shielded from light, to minimize hydrolysis or oxidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during the synthesis of this compound?

- Answer : Side reactions often arise from incomplete cyclization or competing oxidation. Optimize catalyst loading (e.g., 5 mol% Pd/C) and use inert atmospheres (N₂/Ar) to suppress oxidative byproducts. Solvent polarity adjustments (e.g., switching from DMF to acetonitrile) can enhance regioselectivity . Kinetic studies using in-situ IR or UV-Vis monitoring may identify rate-limiting steps .

Q. What strategies resolve contradictions in reported biological activity data for pyridazinone derivatives?

- Answer : Discrepancies may stem from structural variations (e.g., substituent positioning) or assay conditions. Conduct comparative structure-activity relationship (SAR) studies using standardized assays (e.g., MIC for antimicrobial activity). Validate findings with orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm mechanisms .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

- Answer : Density Functional Theory (DFT) calculations predict electron density distribution and reactive sites for derivatization. Molecular docking identifies potential binding modes with target proteins (e.g., bacterial enzymes or cancer biomarkers). Pair computational predictions with synthetic feasibility assessments (e.g., substituent compatibility with reaction conditions) .

Q. What methodologies are suitable for analyzing the compound’s interactions with biological targets?

- Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities. For intracellular targets, use fluorescence tagging (e.g., FITC conjugates) and confocal microscopy to track localization. Proteomic profiling (e.g., pull-down assays) identifies off-target interactions .

Methodological Tables

Notes for Rigorous Research Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.